molecular formula C9H12N2O3 B15230850 2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid

2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid

Cat. No.: B15230850
M. Wt: 196.20 g/mol
InChI Key: LLBCFJZIYSUDFA-UHFFFAOYSA-N
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Description

2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is a heterocyclic compound featuring a pyrazolo-oxazine core fused with an acetic acid moiety. This structure combines the rigidity of the bicyclic pyrazolo[5,1-b][1,3]oxazine system with the versatility of the carboxylic acid functional group. The compound is listed as a discontinued product by CymitQuimica, suggesting its role as a specialized intermediate in pharmaceutical or materials research .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid

InChI

InChI=1S/C9H12N2O3/c1-6-7(5-8(12)13)9-11(10-6)3-2-4-14-9/h2-5H2,1H3,(H,12,13)

InChI Key

LLBCFJZIYSUDFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCCOC2=C1CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted hydrazine with an appropriate oxirane derivative under acidic conditions to form the pyrazolo[5,1-b][1,3]oxazine ring. The subsequent acylation of the resulting intermediate with acetic anhydride yields the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products:

Scientific Research Applications

2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. This inhibition can lead to the suppression of necroptosis-related inflammatory responses and has potential therapeutic implications .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazolo-oxazine derivatives exhibit diverse biological and chemical properties depending on substituent placement. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid 2-Methyl, 3-acetic acid C₉H₁₂N₂O₃* ~196.2† Combines methyl and acetic acid groups; potential for hydrogen bonding
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid 6,6-Dimethyl, 2-carboxylic acid C₉H₁₂N₂O₃ 196.2 Enhanced steric hindrance from geminal dimethyl group; acidic functionality
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride 3-Amine, hydrochloride salt C₆H₁₀ClN₃O 175.6 Basic amine group; salt form improves solubility
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate 2-Ethyl ester C₉H₁₂N₂O₃ 196.2 Ester group for lipophilicity; hydrolyzable to carboxylic acid
7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid 7,7-Dimethyl, 3-carboxylic acid C₉H₁₂N₂O₃ 196.2 Methyl groups at position 7; similar acidity to target compound

*Inferred from structural analogs ; †Estimated based on C₉H₁₂N₂O₃.

Physicochemical Properties

  • Acidity : Carboxylic acid derivatives (e.g., 2-carboxylic acid) exhibit pH-dependent solubility, while esterified analogs (e.g., ethyl carboxylate) are more lipophilic .

Key Differentiators of this compound

  • Substituent synergy : The 2-methyl group may hinder enzymatic degradation, while the acetic acid moiety enables conjugation or salt formation.
  • Applications : Its discontinued status suggests niche use, possibly in early-stage drug development or as a reference standard.

Biological Activity

2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is a heterocyclic compound notable for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C9_9H12_{12}N2_2O3_3
  • Molecular Weight : 196.20 g/mol
  • IUPAC Name : this compound

The structure features a pyrazolo[5,1-b][1,3]oxazine core with an acetic acid moiety that enhances its reactivity and biological activity.

Biological Activity

Recent studies have highlighted the biological significance of this compound:

  • Inhibition of RIPK1 : The compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a form of programmed cell death associated with various inflammatory diseases. This inhibition suggests potential therapeutic applications in conditions such as neurodegenerative diseases and inflammatory disorders.
  • Analgesic Properties : Research indicates that related compounds exhibit analgesic effects. The synthesis of similar pyrazolone derivatives has demonstrated pain-relieving properties, suggesting that this compound may also have similar effects .

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes:

  • Reagents : Use of nucleophilic agents in the presence of solvents like DMF.
  • Yield : The reactions can yield significant quantities of the desired product with proper optimization.

Table 1: Summary of Biological Activities

ActivityMechanism/TargetReference
Inhibition of RIPK1Modulates necroptosis
Analgesic EffectsPain modulation

Case Study Examples

A study conducted on the analgesic properties of related pyrazolone derivatives demonstrated that these compounds could significantly reduce pain responses in animal models. The results indicated a dose-dependent effect, suggesting that structural modifications could enhance efficacy.

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